2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.325 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2-Hydroxy-5-methoxybenzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solution, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated through filtration and recrystallization.
Chemical Reactions Analysis
2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Scientific Research Applications
2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones, such as:
2-Hydroxy-5-methoxybenzaldehyde thiosemicarbazone: Lacks the ethyl group, which may affect its biological activity.
2-Hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone: Contains a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
2-Hydroxy-5-methoxybenzaldehyde N-phenylthiosemicarbazone: The presence of a phenyl group can significantly alter its biological activity and chemical behavior.
Properties
CAS No. |
189288-64-0 |
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Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O2S/c1-3-12-11(17)14-13-7-8-6-9(16-2)4-5-10(8)15/h4-7,15H,3H2,1-2H3,(H2,12,14,17)/b13-7+ |
InChI Key |
YSWOYAQZHSHQOG-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)OC)O |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
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